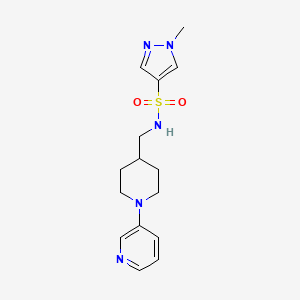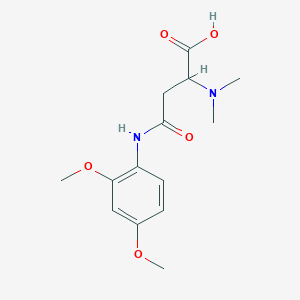
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as DDAOB, and its chemical formula is C14H20N2O5. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- The compound is utilized in the synthesis of various derivatives with potential applications in pharmacology and chemistry. For example, its reaction with diethyl oxalate has been explored to produce diethyl 4-oxo-4H-pyran-2,5-dicarboxylate and its derivatives (Obydennov, Röschenthaler & Sosnovskikh, 2013).
Application in Analytical Chemistry
- It has been used in the development of sensitive assays, such as the enzyme-linked immunosorbent assay (ELISA) for the analysis of organophosphorous insecticides in fruit samples (Zhang et al., 2008).
Photoreactive Properties
- The compound exhibits interesting photoreactive properties, which have been explored in studies related to photocyclization and remote hydrogen migration (Hasegawa et al., 1990).
Polymorphic Studies
- Investigations into its polymorphic forms, particularly for the serotonin receptor blocker MPPO, have been conducted to understand its crystallization behavior and polymorphic compositions (Nakata et al., 2009).
Development of Fluorescent Probes
- It serves as a precursor in the synthesis of fluorescent probes, particularly for the detection of β-amyloids, offering potential applications in the diagnosis of Alzheimer’s disease (Fa et al., 2015).
Psychotropic Activity Studies
- Some derivatives have been studied for their psychotropic activities, providing insights into the relationship between chemical structure and biological activity (Pulina et al., 2022).
Molecular Docking and Spectroscopic Studies
- Molecular docking and vibrational studies have been applied to derivatives of this compound, contributing to an understanding of their structural and electronic properties, as well as their potential biological activities (Vanasundari et al., 2018).
Eigenschaften
IUPAC Name |
4-(2,4-dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c1-16(2)11(14(18)19)8-13(17)15-10-6-5-9(20-3)7-12(10)21-4/h5-7,11H,8H2,1-4H3,(H,15,17)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNCFDCXZPJBGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CC(=O)NC1=C(C=C(C=C1)OC)OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dimethoxyanilino)-2-(dimethylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

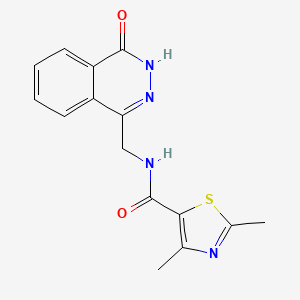

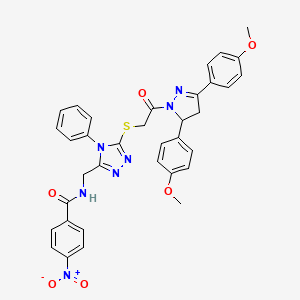
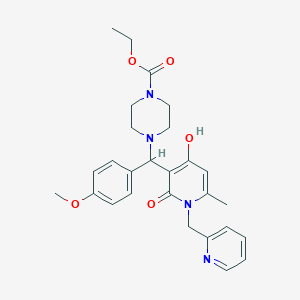
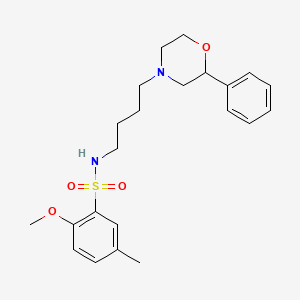
![2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2413456.png)
![2-ethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2413458.png)
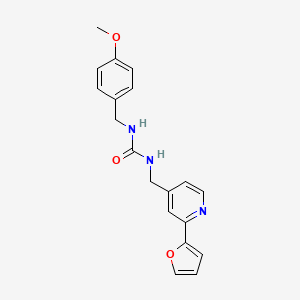
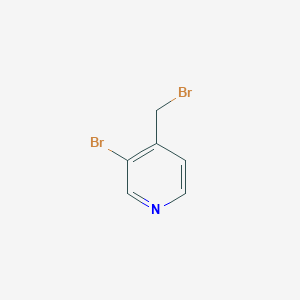

![1-(3-chlorophenyl)-6-(4-fluorobenzyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2413464.png)
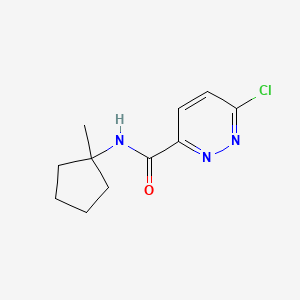
![N-(3-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2413466.png)
